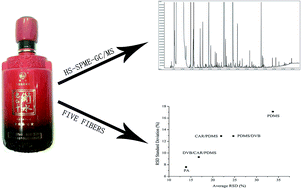Analysis of volatile compounds in Chinese Laobaigan liquor using headspace solid-phase microextraction coupled with GC-MS
Analytical Methods Pub Date: 2015-01-05 DOI: 10.1039/C4AY02580F
Abstract
A method based on headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) was used for the analysis of volatile compounds in “Hengshui Laobaigan” liquor. Five different fibers were evaluated in terms of the number of volatile compounds, sensitivity and reproducibility. The results showed that 50/30 μm divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber was most suitable for acquiring a complete profile of the volatile compounds in Laobaigan liquor. For specific applications, 75 μm carboxen/polydimethylsiloxane (CAR/PDMS) fiber was appropriate to extract acids, alcohols, pyrazines and aromatic and phenolic compounds because of its high sensitivity, and 50/30 μm DVB/CAR/PDMS fiber was found to have higher sensitivity than others for extracting esters, hydrocarbons, aldehydes and ketones. It is concluded that different fibers should be selected depending on different research objects for acquiring accurate and reliable results.

Recommended Literature
- [1] Influence of reaction temperature and stoichiometry on the coordination mode of a multidentate pyridylpyrazole ligand in Co(ii) complexes: from a 0D mononuclear structure to 3D frameworks†
- [2] Construction of acid–base bifunctional covalent organic frameworks via Doebner reaction for catalysing cascade reaction†
- [3] 90. The influence of pressure on a number of organic reactions in the liquid phase
- [4] Biofunctionalized and self-supported polypyrrole frameworks as nanostructured ECM-like biointerfaces†
- [5] Great Prospects for PAF-1 and its derivatives†
- [6] Retraction: A facile cation exchange-based aqueous synthesis of highly stable and biocompatible Ag2S quantum dots emitting in the second near-infrared biological window
- [7] Highly dispersed Ni nanoparticles supported by porous Al2O3 rods for catalytic dry reforming of methane†
- [8] Disproportionation of alkynes
- [9] Back cover
- [10] A unified lead-oriented synthesis of over fifty molecular scaffolds†










